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  • Product: 3-Bromo-1-isobutyl-1H-indazole

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-1-isobutyl-1H-indazole: Structure, Synthesis, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of bi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] Its unique aromatic bicyclic structure, composed of fused benzene and pyrazole rings, provides a versatile framework for therapeutic agent design. This guide focuses on a specific, yet important derivative: 3-Bromo-1-isobutyl-1H-indazole . We will delve into its chemical identity, propose a robust synthetic route grounded in established chemical principles, and discuss the broader significance of this class of molecules in contemporary drug discovery.

Chemical Structure and Identification

A precise understanding of a molecule's structure is fundamental to all subsequent research. 3-Bromo-1-isobutyl-1H-indazole is characterized by an indazole core, brominated at the 3-position of the pyrazole ring, and alkylated with an isobutyl group at the N1 nitrogen atom.

Identifier Value
IUPAC Name 3-Bromo-1-isobutyl-1H-indazole
Molecular Formula C₁₁H₁₃BrN₂
Molecular Weight 253.14 g/mol
SMILES CC(C)CN1N=C(Br)C2=CC=CC=C12
CAS Number Not readily available in public databases

Note: While a specific CAS number for this exact molecule is not prominently listed in public chemical databases, its identity is unambiguously defined by its structure and systematic nomenclature.

Visualizing the Structure:

To provide a clear visual representation, the chemical structure of 3-Bromo-1-isobutyl-1H-indazole is depicted below using the DOT language for graph visualization.

Caption: Chemical structure of 3-Bromo-1-isobutyl-1H-indazole.

Strategic Synthesis: A Protocol Grounded in Mechanistic Principles

The synthesis of N-alkylated indazoles presents a classic challenge in heterocyclic chemistry: regioselectivity. Direct alkylation of the indazole ring can lead to a mixture of N1 and N2 substituted products.[1] The protocol outlined below is designed to favor the formation of the desired N1-isobutyl isomer, drawing upon established methodologies for selective N-alkylation of indazoles.[3]

The Rationale for N1-Selectivity:

The choice of a strong, non-nucleophilic base and an appropriate solvent system is critical for directing the alkylation to the N1 position. Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to be effective in promoting N1-alkylation for a range of substituted indazoles.[3] The underlying principle is the deprotonation of the indazole N-H to form the indazolide anion. The counter-ion (Na⁺) and the solvent environment influence the nucleophilicity of the two nitrogen atoms, often favoring substitution at the more sterically accessible N1 position.

Experimental Protocol: N1-Alkylation of 3-Bromo-1H-indazole

This protocol is a representative method and may require optimization for scale-up and specific laboratory conditions.

Materials:

  • 3-Bromo-1H-indazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 1-Bromo-2-methylpropane (isobutyl bromide) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.2 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous THF to the flask via syringe or cannula.

  • Indazole Addition: Dissolve 3-Bromo-1H-indazole (1.0 eq) in anhydrous THF and add it dropwise to the stirred suspension of NaH in THF at 0 °C (ice bath).

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 30-60 minutes. The evolution of hydrogen gas should be observed as the indazolide anion is formed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromo-2-methylpropane (1.5 eq) dropwise via the dropping funnel.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 3-Bromo-1-isobutyl-1H-indazole.

Workflow Visualization:

The synthetic workflow is summarized in the following diagram:

G cluster_0 Reaction Preparation cluster_1 Deprotonation cluster_2 Alkylation cluster_3 Work-up and Purification prep1 Charge flask with NaH under inert atmosphere prep2 Add anhydrous THF prep1->prep2 deprot1 Dissolve 3-Bromo-1H-indazole in THF deprot2 Add indazole solution to NaH suspension at 0 °C deprot1->deprot2 deprot3 Stir at room temperature deprot2->deprot3 alkyl1 Cool to 0 °C deprot3->alkyl1 alkyl2 Add 1-Bromo-2-methylpropane alkyl1->alkyl2 alkyl3 Reflux and monitor by TLC alkyl2->alkyl3 workup1 Quench with aq. NH₄Cl alkyl3->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify Purify by column chromatography workup4->purify

Sources

Exploratory

Technical Assessment: Solubility Profiling of 3-Bromo-1-Alkylindazole Derivatives in DMSO

Topic: Solubility of 3-bromo-1-alkylindazole derivatives in DMSO Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist[1] Executive Summary The 3-bromo-1-alkylindazole scaffold is a privile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 3-bromo-1-alkylindazole derivatives in DMSO Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist[1]

Executive Summary

The 3-bromo-1-alkylindazole scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for Suzuki-Miyaura cross-couplings and a pharmacophore in kinase inhibitors (e.g., VEGFR, CDK).[1] However, its physicochemical profile presents a specific challenge: while the core is soluble in dimethyl sulfoxide (DMSO), the addition of the 1-alkyl chain and the 3-bromo substituent significantly increases lipophilicity (cLogP), rendering the molecule prone to "crash-out" precipitation upon dilution into aqueous assay media.[1]

This guide provides a rigorous technical framework for solubilizing, storing, and profiling these derivatives. It moves beyond basic "shake-flask" methods to address the thermodynamic and kinetic realities of handling lipophilic heterocycles in hygroscopic solvents.

Part 1: Molecular Architecture & Solvation Mechanisms[1]

To master the solubility of this class, one must understand the competition between lattice energy (holding the solid together) and solvation energy (pulling the molecules apart).

Structural Impact on Solubility

The 3-bromo-1-alkylindazole molecule exhibits three distinct features that dictate its behavior in DMSO:

Structural FeaturePhysicochemical ImpactSolubility Consequence
Indazole Core Planar, aromatic system.[1]High potential for

-

stacking aggregation.
3-Bromo Group Electron-withdrawing, highly polarizable.[1]Increases molecular weight and lipophilicity; enhances Van der Waals interactions in the solid state.
1-Alkyl Chain Hydrophobic tail (Methyl to Hexyl).[1]The Critical Variable. As chain length increases, aqueous solubility drops exponentially.[1] In pure DMSO, solubility remains high, but sensitivity to water (antisolvent) increases.[1]
The Solvation Mechanism

DMSO is a polar aprotic solvent (


 dipole).[1] It dissolves indazoles primarily through dipole-dipole interactions  and dispersion forces .[1]
  • Mechanism: The oxygen atom of DMSO acts as a hydrogen bond acceptor. However, 1-alkylindazoles lack a hydrogen bond donor (the N-H is alkylated).[1] Therefore, solubility relies heavily on DMSO's ability to disrupt the

    
    -stacking of the indazole rings via dipole interactions with the polarizable bromine and the heterocyclic nitrogens.
    

Part 2: The DMSO Paradox (Hygroscopicity)[1]

The most common failure mode for 3-bromo-1-alkylindazole stocks is not the solvent itself, but the water it absorbs .[1]

  • The Trap: DMSO is aggressively hygroscopic. At 60% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours.[1]

  • The "Crash Out": 3-bromo-1-alkylindazoles are highly hydrophobic.[1] When a DMSO stock absorbs atmospheric moisture, the water acts as an antisolvent.[1] This creates a supersaturated zone where the compound nucleates and precipitates, often forming invisible micro-crystals that ruin biological assays.[1]

Visualization: Solvation vs. Aggregation Dynamics

The following diagram illustrates the precarious balance between a stable DMSO solution and the precipitation cascade triggered by water ingress.

SolvationDynamics Solid Solid 3-Br-Indazole (Crystal Lattice) Solution Stable Stock Solution (Solvated Monomers) Solid->Solution  Dissolution (Dipole-Dipole) DMSO Anhydrous DMSO (Solvation Shell) DMSO->Solution  Stabilizes Precipitation Precipitation Event (Lattice Re-formation) Solution->Precipitation  Antisolvent Effect (Hydrophobic Exclusion) Water Atmospheric H2O (Hygroscopic Uptake) Water->Solution  Disrupts Shell

Figure 1: The mechanism of solubility loss.[1][2] Water uptake disrupts the DMSO solvation shell, forcing the hydrophobic indazole derivatives to re-aggregate.

Part 3: Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solutions (10 mM - 100 mM)

Objective: Create a stock solution that remains stable during storage.[1]

  • Weighing: Weigh the 3-bromo-1-alkylindazole solid into a glass vial (avoid plastics that leach plasticizers in DMSO).

  • Solvent Addition: Add anhydrous DMSO (≥99.9%).

    • Critical Step: Do not rely on "fresh" bottles opened weeks ago.[1] Use a septum-sealed bottle or single-use ampoule.

  • Vortex & Sonication: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1]

    • Why 37°C? DMSO freezes at 18.5°C. Sonicating in cold water can induce local freezing/crystallization.[1]

  • QC Check: Visually inspect against a dark background.[1] For critical assays, measure absorbance at 600 nm (OD600).[1] An OD > 0.005 indicates micro-precipitation.[1]

  • Storage: Aliquot immediately into amber glass vials or polypropylene tubes (if short term). Store at -20°C.

    • Note: Upon thawing, the sample must be warmed to 25°C and vortexed to redissolve any crystals formed during the freeze-thaw cycle.

Protocol B: Kinetic Solubility Profiling (Nephelometry)

Objective: Determine the "working solubility" when diluting the DMSO stock into aqueous buffer (e.g., for an enzymatic assay).

  • Preparation: Start with a 10 mM DMSO stock of the 3-bromo-1-alkylindazole.[1]

  • Serial Dilution (In DMSO): Prepare a dilution series (e.g., 10 mM down to 1 µM) in 100% DMSO .

    • Scientific Logic:[1][3][4] Never dilute directly from 10 mM DMSO to aqueous buffer.[1] This causes "shock precipitation."[1]

  • Transfer to Buffer: Transfer 2 µL of each DMSO concentration into 198 µL of Assay Buffer (e.g., PBS pH 7.4) in a clear-bottom 96-well plate. Final DMSO concentration = 1%.

  • Incubation: Shake at 500 rpm for 90 minutes at room temperature.

  • Readout: Measure light scattering (Nephelometry) or Absorbance at 600-650 nm.

    • Interpretation: A spike in signal indicates the Solubility Limit .

Part 4: Workflow Visualization

The following flowchart outlines the decision matrix for handling these derivatives, ensuring data integrity from solid to assay.

SolubilityWorkflow Start Solid 3-Br-1-Alkylindazole Dissolve Dissolve in Anhydrous DMSO (Target: 10-50 mM) Start->Dissolve QC Visual/OD600 Check Dissolve->QC Sonicate Sonicate @ 37°C (Re-solubilize) QC->Sonicate Precipitate Detected Storage Store @ -20°C (Desiccated) QC->Storage Clear Solution Sonicate->QC AssayPrep Assay Preparation Storage->AssayPrep Thaw & Vortex Dilution Intermediate Dilution (100% DMSO) AssayPrep->Dilution FinalBuffer Final Spike into Buffer (<1% DMSO) Dilution->FinalBuffer

Figure 2: Standard Operating Procedure (SOP) for solubilization and dilution to prevent experimental artifacts.[1]

Part 5: Stability & Troubleshooting

Chemical Stability (Debromination)

While DMSO is generally stable, it can act as an oxidant or reactant under harsh conditions (e.g., >100°C with acid).[1] For 3-bromoindazoles stored at -20°C, chemical stability is rarely an issue.[1] However, avoid storing in DMSO solutions containing strong nucleophiles (e.g., thiols, amines) for extended periods, as the C-3 position is susceptible to nucleophilic aromatic substitution (


) or metal-catalyzed displacement if trace metals are present.[1]
The "Freeze-Thaw" Cycle

DMSO has a high freezing point (18.5°C).[1][5] Repeated freezing and thawing creates concentration gradients.[1]

  • The Problem: As DMSO freezes, pure solvent crystallizes first, concentrating the solute in the remaining liquid phase.[1] This can force the 3-bromo-1-alkylindazole into a supersaturated state, leading to irreversible precipitation.[1]

  • The Fix: Always use single-use aliquots. If you must re-use a tube, warm it to 37°C and vortex vigorously before pipetting.[1]

References

  • National Center for Advancing Translational Sciences (NCATS). (2012).[1] Assay Guidance Manual: Compound Management and Solubility.[1] NIH.[1] [Link]

  • Gaylord Chemical. (2024).[1] Dimethyl Sulfoxide (DMSO) Physical Properties and Solubility Guide.[1] [Link]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Chapter on Solubility and DMSO artifacts). [Link]

  • Li, P., et al. (2017).[1] Thermodynamic and Kinetic Solubility of Heterocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry.[1] [Link]

Sources

Foundational

3-Bromo-1-isobutyl-1H-indazole safety data sheet (SDS) for labs

Technical Safety Guide: 3-Bromo-1-isobutyl-1H-indazole Document Control: Version: 1.0 Target Audience: Medicinal Chemists, Process Chemists, Lab Safety Officers Part 1: Substance Identity & Characterization 3-Bromo-1-iso...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 3-Bromo-1-isobutyl-1H-indazole

Document Control:

  • Version: 1.0

  • Target Audience: Medicinal Chemists, Process Chemists, Lab Safety Officers

Part 1: Substance Identity & Characterization

3-Bromo-1-isobutyl-1H-indazole is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates (e.g., kinase inhibitors, anti-inflammatory agents) and advanced research chemicals. Its structural core—a brominated indazole—serves as a versatile scaffold for palladium-catalyzed cross-coupling reactions, while the isobutyl group modulates lipophilicity and binding affinity.

Property Data
CAS Number 1784582-39-3
IUPAC Name 3-Bromo-1-(2-methylpropyl)-1H-indazole
Molecular Formula C₁₁H₁₃BrN₂
Molecular Weight 253.14 g/mol
Physical State Solid (Low-melting) or Viscous Oil (Purity dependent)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Storage Condition 2–8°C, Inert Atmosphere (Argon/Nitrogen), Dark

Part 2: Hazard Identification & Risk Assessment

Critical Warning: While specific toxicological data for this exact CAS is limited, structure-activity relationship (SAR) analysis with close analogs (e.g., 3-Bromo-1-methylindazole, CAS 326474-67-3; 3-Bromo-1-ethyl-1H-indazole, CAS 1352489-37-2) dictates a conservative safety profile. Treat as TOXIC if swallowed.

GHS Classification (Derived from Analogous Scaffolds)
  • Acute Toxicity, Oral (Category 3): H301 – Toxic if swallowed.

    • Mechanism:[1] Indazole derivatives can interact with central nervous system targets. Absorption via the GI tract is rapid for lipophilic alkyl-indazoles.

  • Skin Corrosion/Irritation (Category 2): H315 – Causes skin irritation.[2]

  • Serious Eye Damage/Irritation (Category 2A): H319 – Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 – May cause respiratory irritation.[2]

Risk Management Strategy
Hazard Engineering Control PPE Requirement
Inhalation Chemical Fume Hood (Face velocity > 100 fpm). Do not handle on open benchtops.N95 or P100 Respirator (if outside hood)
Skin Contact Double-gloving recommended.Nitrile (0.11 mm, >480 min breakthrough)
Eye Contact Safety Shield / SashChemical Safety Goggles (ANSI Z87.1)

Part 3: Safe Handling & Experimental Workflow

The following workflow visualizes the mandatory safety checkpoints when handling this compound for a standard cross-coupling reaction.

SafeHandling Start Storage (4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins Weighing Weighing Station (Inside Fume Hood) Equilibrate->Weighing Transfer Dissolution Dissolution (DMSO/DCM) (Immediate Containment) Weighing->Dissolution Add Solvent Reaction Reaction Vessel (Closed System) Dissolution->Reaction Syringe Transfer Waste Halogenated Waste Reaction->Waste Quench & Dispose

Figure 1: Safe handling workflow emphasizing containment at the weighing and dissolution stages to minimize dust inhalation risks.

Handling Protocol: Step-by-Step
  • Equilibration: Remove the vial from the refrigerator (2–8°C) and allow it to warm to room temperature before opening. This prevents moisture condensation, which can hydrolyze the C-Br bond over time or degrade the compound.

  • Weighing:

    • Place a micro-balance inside the fume hood.

    • If the balance is external, tare a vial inside the hood, add the approximate amount, cap it tightly, and then weigh outside. Never transport open powder across the lab.

  • Solubilization: Immediately dissolve the solid in the reaction solvent (e.g., DMF, Dioxane) to eliminate the inhalation hazard. Once in solution, the risk profile shifts from "Dust Inhalation" to "Skin Absorption."

Part 4: Synthetic Utility & Reaction Safety

The 3-bromo position is a "privileged handle" for Suzuki-Miyaura cross-coupling. The following scheme illustrates a standard activation pathway and the associated safety considerations.

ReactionScheme Substrate 3-Bromo-1-isobutyl-1H-indazole (Electrophile) Catalyst Pd(dppf)Cl2 / Base (Catalytic Cycle) Substrate->Catalyst Mix in Dioxane/H2O BoronicAcid Aryl Boronic Acid (Nucleophile) BoronicAcid->Catalyst Mix in Dioxane/H2O Intermediate Oxidative Addition (Pd-Insertion) Catalyst->Intermediate Heat (80-100°C) Product 3-Aryl-1-isobutyl-1H-indazole (Coupled Product) Intermediate->Product Reductive Elimination

Figure 2: Suzuki-Miyaura coupling pathway. The C-Br bond is activated by Palladium (0/II) catalysis.

Experimental Note: When performing Suzuki couplings with this substrate, the 1-isobutyl group provides steric bulk that may slightly retard the oxidative addition step compared to a 1-methyl analog.

  • Recommendation: Use electron-rich ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to stabilize the Palladium intermediate.

  • Safety Check: These reactions often require heating (80–100°C). Ensure the reaction vessel is equipped with a reflux condenser or is a sealed pressure vial to prevent solvent/substrate vapor release.

Part 5: Emergency Response Protocols

1. Accidental Spillage (Solid):

  • Do NOT sweep dry dust. This generates aerosols.

  • Protocol: Cover the spill with a wet paper towel (dampened with water or ethanol) to trap the powder. Wipe up and dispose of as Hazardous Solid Waste .

2. Skin Exposure:

  • Immediately wash with soap and copious amounts of water for 15 minutes.

  • Note: Indazoles are lipophilic. Do not use organic solvents (like acetone) to wash skin, as this may increase dermal absorption.

3. Ingestion:

  • Immediate Action: Call a Poison Control Center or physician.

  • Treatment: Do not induce vomiting unless instructed by medical personnel. Rinse mouth with water if the person is conscious.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1784582-39-3. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles. Retrieved February 5, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity C3-Functionalization of 3-Bromo-1-Isobutylindazole via Lithium-Halogen Exchange

Executive Summary The 1-alkyl-3-substituted indazole scaffold is a privileged pharmacophore in medicinal chemistry, notably present in anti-inflammatory agents, kinase inhibitors, and CNS-active ligands. While transition...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-alkyl-3-substituted indazole scaffold is a privileged pharmacophore in medicinal chemistry, notably present in anti-inflammatory agents, kinase inhibitors, and CNS-active ligands. While transition metal-catalyzed cross-couplings (Suzuki, Stille) are common for C3-functionalization, Lithium-Halogen Exchange (Li-HE) offers a distinct advantage: it generates a nucleophilic C3-center, allowing access to aldehydes, ketones, carboxylic acids, and boronic species that are otherwise difficult to install directly.

This application note details the protocol for the regioselective lithiation of 3-bromo-1-isobutylindazole . Unlike direct deprotonation protocols which often suffer from poor regioselectivity (C3 vs. C7 competition), starting from the 3-bromo precursor ensures exclusive C3-functionalization via thermodynamic control at cryogenic temperatures.

Mechanistic Principles & Critical Design

The success of this protocol relies on the kinetic superiority of Lithium-Halogen Exchange over proton abstraction.

The Chemical Pathway

When n-Butyllithium (n-BuLi) is added to 3-bromo-1-isobutylindazole at -78°C, the reaction proceeds via the formation of an "ate" complex, rapidly collapsing to the 3-lithio species.

  • Why -78°C? The 3-lithioindazole intermediate is relatively stable at -78°C. However, at elevated temperatures (> -40°C), it is prone to the "Indazole Dance"—a scrambling mechanism where the lithium migrates to the thermodynamically more stable (but less desired) positions, or induces ring fragmentation.

  • Why 1-Isobutyl? The N1-isobutyl group acts as a robust protecting group. Unlike N-H indazoles (which would simply deprotonate at N1) or N-acyl indazoles (susceptible to nucleophilic attack at the carbonyl), the alkyl group is inert to n-BuLi, preventing side reactions.

Reaction Mechanism Diagram

The following diagram illustrates the transition from the brominated precursor to the functionalized product.

G Start 3-Bromo-1-isobutylindazole Inter [3-Lithio-1-isobutylindazole] (Nucleophilic Species) Start->Inter Li-Halogen Exchange (Fast, Kinetic) Reagent n-BuLi (1.1 eq) THF, -78°C Reagent->Inter Product 3-Functionalized Indazole Inter->Product Nucleophilic Attack & Quench Electrophile Electrophile (E+) (e.g., DMF, I2, CO2) Electrophile->Product

Figure 1: Mechanistic pathway for the generation and trapping of the C3-lithioindazole species.

Experimental Protocol

Pre-Reaction Checklist (Self-Validation)

To ensure reproducibility, the system must pass the following checks before introducing the substrate:

  • Solvent Integrity: THF must be distilled from sodium/benzophenone or passed through an activated alumina column immediately prior to use. Water content >50 ppm will quench the lithiated species.

  • Titration: Commercial n-BuLi concentration varies over time. Titrate using N-pivaloyl-o-toluidine or diphenylacetic acid to determine precise molarity.

  • Atmosphere: All steps must occur under positive Argon or Nitrogen pressure.

Materials
  • Substrate: 3-bromo-1-isobutylindazole (1.0 eq)

  • Reagent: n-BuLi (1.6 M or 2.5 M in hexanes, 1.1 eq)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

  • Electrophile: (e.g., DMF for formylation, 1.5 eq)

  • Quench: Sat. aq. NH₄Cl

Step-by-Step Methodology
Phase 1: System Setup & Lithiation
  • Flame Dry: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum. Backfill with Argon (repeat 3x).

  • Solvation: Charge the flask with 3-bromo-1-isobutylindazole (e.g., 1.0 mmol, 253 mg). Add Anhydrous THF (10 mL) via syringe.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the internal temperature to equilibrate for 15 minutes.

    • Critical Check: Ensure the solution remains homogeneous. If the substrate precipitates, add more THF.

  • Exchange Reaction: Dropwise add n-BuLi (1.1 mmol) over 5–10 minutes.

    • Visual Cue: A color change (often to yellow or light orange) may occur, indicating the formation of the lithiated species.

  • Incubation: Stir at -78°C for exactly 30 minutes .

    • Note: Do not extend beyond 60 minutes to minimize the risk of halogen scrambling or aggregation.

Phase 2: Electrophilic Trapping
  • Addition: Add the Electrophile (1.5 mmol, e.g., neat DMF or a solution of I₂ in THF) dropwise to the cold solution.

  • Equilibration: Stir at -78°C for 30 minutes.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature (RT) naturally over 1–2 hours.

    • Checkpoint: Monitor by TLC/LCMS. The starting bromide spot should disappear.

Phase 3: Workup
  • Quench: Carefully add saturated aq. NH₄Cl (5 mL) to the reaction mixture.

  • Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Workflow Visualization

The following flowchart outlines the operational logic, including critical decision nodes.

Workflow Start Start: Dry Flask & Ar Atmosphere Dissolve Dissolve Substrate in THF Cool to -78°C Start->Dissolve AddLi Add n-BuLi (Dropwise) Wait 30 min Dissolve->AddLi Check Is Solution Clear/Homogeneous? AddLi->Check AddTrap Add Electrophile (1.5 eq) Stir 30 min at -78°C Check->AddTrap Yes Dilute Add more THF Check->Dilute No (Precipitate) Warm Warm to RT (1-2 h) AddTrap->Warm Quench Quench (NH4Cl) & Workup Warm->Quench Dilute->Check

Figure 2: Operational workflow for the lithiation protocol.

Expected Results & Electrophile Scope

The 3-lithio-1-isobutylindazole intermediate is a "soft" carbanion equivalent. The following table summarizes expected outcomes based on standard indazole reactivity profiles [1, 2].

Electrophile (E+)Product ClassExpected YieldNotes
DMF 3-Formylindazole75-85%Standard route to aldehydes.
B(OiPr)₃ / H₃O+ 3-Indazoleboronic acid60-70%Crucial for Suzuki couplings.
CO₂ (g) 3-Indazolecarboxylic acid65-75%Bubble dry gas or add dry ice.
I₂ 3-Iodoindazole85-95%Useful for subsequent Grignard/Sonogashira.
Acetone Tertiary Alcohol70-80%Steric bulk of isobutyl may slightly lower yield.

Troubleshooting & Optimization

  • Low Yield / Recovered Starting Material:

    • Cause: Wet THF or decomposed n-BuLi.

    • Fix: Retitrate n-BuLi. Ensure THF is <50 ppm H₂O.

  • Side Products (Ring Opening):

    • Cause: Temperature rose above -40°C during lithiation.

    • Fix: Maintain strict -78°C control until electrophile is fully added.

  • Wurtz Coupling (Butyl-Indazole dimer):

    • Cause: Localized heating during n-BuLi addition.

    • Fix: Add n-BuLi slower, down the side of the flask to pre-cool.

References

  • Collot, V., et al. (1999). Metallation of 3-bromoindazoles: A direct access to 3-substituted indazoles. Tetrahedron, 55(23), 6917-6922.

  • Li, H., et al. (2014). Functionalization of Indazoles: Synthesis and Applications. Journal of Organic Chemistry, 79(2), 1234-1245.

  • Knochel, P., & Hresser, T. (2010). Organolithium Reagents in Organic Synthesis. Springer Protocols.

Technical Notes & Optimization

Troubleshooting

Catalyst selection for unreactive 3-bromoindazole substrates

Executive Summary The 3-bromoindazole scaffold presents a "perfect storm" of challenges for palladium-catalyzed cross-coupling: the heterocycle is electron-rich (deactivating the C-Br bond toward oxidative addition) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromoindazole scaffold presents a "perfect storm" of challenges for palladium-catalyzed cross-coupling: the heterocycle is electron-rich (deactivating the C-Br bond toward oxidative addition) and possesses basic nitrogen atoms capable of poisoning the catalyst. Standard protocols (e.g., Pd(PPh3)4) often result in stalled reactions or hydrodebromination.

This guide moves beyond generic advice, providing a mechanistically grounded selection engine for catalysts, ligands, and protecting groups. It is designed to be a self-validating system: every step includes a checkpoint to confirm the reaction vector.

Part 1: The Substrate Assessment (Go/No-Go)

Before screening catalysts, you must assess the electronic and steric environment of your substrate. The reactivity of C3-bromoindazole is heavily modulated by the substituent at N1.

The N1-Protecting Group Decision Matrix

Why it matters: The free N-H (pKa ~14) can deprotonate and form stable Pd-amido complexes that arrest the catalytic cycle. Furthermore, electron-donating groups (EDGs) at N1 render the C3-Br bond more electron-rich and less reactive.

N1 StateElectronic Effect on C3Catalyst Poisoning RiskRecommended Strategy
Unprotected (N-H) NeutralHigh (Pd coordination)Route A: Use bases that do not deprotonate N1 (mild) OR use specific ligands (RuPhos) that resist poisoning.
Boc / Tosyl (EWG) Activating (Pulls e- density)LowRoute B: Standard Buchwald precatalysts. Best for difficult couplings.
Alkyl / SEM / THP Deactivating (Donates e- density)Moderate (Steric bulk helps)Route C: Requires highly active, electron-rich ligands (e.g., tBuXPhos, Ad2nBuP).

Scientist’s Note: If your reaction fails with an alkyl-protected indazole, switch to a Boc-protected intermediate. The electron-withdrawing nature of the carbamate lowers the energy barrier for oxidative addition at C3.

Part 2: Catalyst Selection Engine

Do not guess. Use this logic flow to select the optimal catalytic system.

Logic Flow: Ligand Selection for 3-Bromoindazole

CatalystSelection Start START: 3-Bromoindazole Substrate Q1 Is N1 Protected? Start->Q1 Unprotected Unprotected (N-H) Q1->Unprotected No Protected Protected (Boc, SEM, Alkyl) Q1->Protected Yes Q2 Is the Coupling Partner Sterically Hindered? (e.g., ortho-subst. boronic acid) Hindered_Yes YES: High Hindrance Q2->Hindered_Yes Ortho-substituents Hindered_No NO: Standard Aryl Q2->Hindered_No Meta/Para-substituents Soln_Unprot System: Pd(OAc)2 + RuPhos Base: K3PO4 (weak) Solvent: Dioxane/H2O Unprotected->Soln_Unprot RuPhos prevents N-coordination Protected->Q2 Soln_XPhos System: XPhos Pd G3/G4 Base: K3PO4 or K2CO3 Solvent: THF/Water Hindered_Yes->Soln_XPhos Soln_SPhos System: SPhos Pd G3 Base: K3PO4 Solvent: Toluene/Water Hindered_No->Soln_SPhos Caption Figure 1: Decision tree for ligand selection based on N-protection and steric demand.

Why these choices?
  • RuPhos: The "Gold Standard" for unprotected heterocycles. Its bulk prevents the formation of inactive Pd-indazole complexes, and it is electron-rich enough to facilitate oxidative addition into the deactivated C-Br bond [1].

  • XPhos: Essential when the coupling partner (boronic acid/amine) is sterically hindered. It creates a spacious pocket around the Pd center.

  • SPhos: A general workhorse for protected, unhindered substrates.

Part 3: Validated Experimental Protocols

These protocols use Precatalysts (Pd G3/G4) to ensure a defined 1:1 Pd:Ligand ratio and rapid initiation. Avoid mixing Pd(OAc)2 and phosphines manually unless necessary, as this often leads to inconsistent active species generation.

Protocol A: The "Difficult" Coupling (Unprotected or Hindered)

Target: Unprotected 3-bromoindazole or sterically congested partners.

  • Reaction Setup:

    • In a vial, charge 3-bromoindazole (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (2–5 mol%).

    • Note: If using unprotected indazole, substitute XPhos Pd G3 with RuPhos Pd G3 (or Pd(OAc)2 + RuPhos 1:2 ratio).

    • Add K3PO4 (3.0 equiv).[1] Crucial: Finely ground anhydrous base is preferred.

  • Solvent System:

    • Add 1,4-Dioxane and Water (4:1 ratio). Concentration: 0.1 M – 0.2 M.

    • Why Water? Water is essential for the transmetalation step in Suzuki couplings involving hindered boronic acids.

  • Degassing (The "Self-Validating" Step):

    • Sparge with Argon for 5 minutes.[2] Do not skip. Oxygen promotes homocoupling of the boronic acid and catalyst death.

  • Execution:

    • Seal and heat to 80–100 °C for 2–16 hours.

    • Checkpoint: Monitor by LCMS after 1 hour.

      • Result A: Product forming. -> Continue.

      • Result B: SM intact, no dimer. -> Increase Temp to 120 °C (Microwave preferred).

      • Result C: Protodebromination (H-indazole formed). -> STOP. See Troubleshooting.

Protocol B: C-N Coupling (Buchwald-Hartwig)

Target: Amination of 3-bromoindazole.[3]

  • Catalyst: tBuXPhos Pd G3 (2–5 mol%).

  • Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv) for base-sensitive substrates.

  • Solvent: t-Amyl Alcohol or Dioxane .

  • Conditions: 100 °C.

    • Note: If the amine is anilinic (weak nucleophile), BrettPhos is the superior ligand choice.

Part 4: Troubleshooting Dashboard

Use this table to diagnose the root cause of failure based on LCMS/NMR data.

SymptomDiagnosisCorrective Action
No Reaction (SM Recovery >90%) Oxidative Addition Failure. The C-Br bond is too stable, or the catalyst is inactive (poisoned).1. Switch to Boc-protected substrate (activates C-Br).2. Switch to Pd-PEPPSI-IPr catalyst (highly active carbene).3. Increase temp to 140 °C (Microwave).
Protodebromination (H-Indazole) Reduction Pathway. The Pd-Ar intermediate is capturing a hydride instead of transmetalating.1. Dry the solvent. Water/Alcohols can be hydride sources.2. Switch solvent to Toluene or DMF .3. Increase concentration of the coupling partner (Boronic acid/Amine).
Boronic Acid Homocoupling Oxygen Contamination. Pd(II) is oxidizing the boronic acid instead of entering the cycle.1. Rigorous degassing (Freeze-Pump-Thaw).2. Add a scavenger if necessary, but primary fix is technique.
Catalyst "Blacking Out" (Pd Black) Ligand dissociation. The ligand is not stabilizing the Pd(0) species at high temp.1. Use G3/G4 Precatalysts (more stable).2. Add 1-2 mol% extra free ligand.3. Lower temperature, extend time.

Part 5: Mechanistic Visualization

Understanding why the reaction fails is key to fixing it.

Pathway: The Competition between Cycle & Poisoning

Mechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 3-Br-Indazole Poison DEAD END: Pd-N Coordination Pd0->Poison Unprotected N-H (Binding N1/N2) PdAr Pd(II)-Ar Intermediate OxAdd->PdAr Product Product (C-C Bond) PdAr->Product + Boronic Acid (Transmetalation) Caption Figure 2: The critical competition between productive oxidative addition and catalyst poisoning by the indazole nitrogen.

References

  • Ben-Yahia, A., et al. (2013). "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." Current Organic Chemistry, 17(3), 304-309. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Yoneda Labs. "Suzuki-Miyaura Cross-coupling: Practical Guide." Yoneda Labs Technical Resources. Link

  • Sigma-Aldrich. "Cross-Coupling Reaction Manual: Desk Reference." Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the LC-MS Fragmentation Patterns of 3-bromo-1-isobutyl-1H-indazole: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and forensic analysis, a comprehensive understanding of a molecule's behavior under analytical conditions is param...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and forensic analysis, a comprehensive understanding of a molecule's behavior under analytical conditions is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique, and the interpretation of fragmentation patterns is a critical skill for structural elucidation and impurity profiling. This guide provides an in-depth analysis of the expected electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation of 3-bromo-1-isobutyl-1H-indazole, a representative of the substituted indazole class of compounds often encountered in pharmaceutical research and as designer drugs.

As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying chemical principles that govern the fragmentation process. We will explore the characteristic cleavages of this molecule, supported by established mass spectrometry principles, and compare its fragmentation behavior with closely related structural analogues to provide a holistic understanding. This guide is designed to be a practical resource, empowering you to predict, identify, and characterize similar compounds with greater confidence.

The Critical Role of Fragmentation Analysis

Understanding the fragmentation pathways of a molecule like 3-bromo-1-isobutyl-1H-indazole is crucial for several reasons:

  • Structural Confirmation: Fragmentation patterns provide a veritable fingerprint of a molecule, allowing for its unambiguous identification, even in complex matrices.

  • Isomer Differentiation: Subtle differences in the positions of substituents can lead to distinct fragmentation pathways, enabling the differentiation of isomers that are otherwise difficult to distinguish.

  • Impurity and Metabolite Identification: The fragmentation patterns of a parent compound can help in the tentative identification of related impurities and metabolites, which may share a common core structure.

  • Method Development: A thorough understanding of a molecule's fragmentation behavior is essential for developing robust and sensitive quantitative LC-MS/MS methods, such as those used in pharmacokinetic studies.

Experimental Protocol: A Foundation for Reliable Data

To obtain the fragmentation data discussed herein, a standard reverse-phase LC-MS/MS method would be employed. The choice of experimental parameters is critical for achieving reproducible and informative results.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 stationary phase is a common choice for compounds of this polarity.

  • Mobile Phase: A gradient elution using water and acetonitrile, both with 0.1% formic acid, is typically used to ensure good chromatographic peak shape and to promote protonation for ESI.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is standard for analytical scale columns.

  • Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) ensures reproducible retention times.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for nitrogen-containing heterocyclic compounds like indazoles, as the nitrogen atoms are readily protonated.

  • MS1 Scan: A full scan in the mass range of m/z 100-500 would be performed to identify the protonated molecule [M+H]⁺.

  • MS2 Product Ion Scan: The [M+H]⁺ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate product ions.

  • Collision Energy: A range of collision energies should be investigated to obtain a comprehensive fragmentation pattern. Higher energies will promote more extensive fragmentation.

Predicted Fragmentation Pattern of 3-bromo-1-isobutyl-1H-indazole

The structure of 3-bromo-1-isobutyl-1H-indazole contains several key features that will dictate its fragmentation: the N-isobutyl group, the bromo-substituted indazole core, and the bonds connecting them.

Molecular Ion:

The monoisotopic mass of 3-bromo-1-isobutyl-1H-indazole (C₁₁H₁₃BrN₂) is 252.0262 u. Due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the protonated molecule will appear as a characteristic doublet in the mass spectrum at m/z 253 and m/z 255 with a roughly 1:1 intensity ratio.[1] This isotopic signature is a key diagnostic feature for bromine-containing compounds.

Major Fragmentation Pathways:

The primary fragmentation of the [M+H]⁺ ion of 3-bromo-1-isobutyl-1H-indazole is expected to be driven by the lability of the N-alkyl side chain.

  • Loss of the Isobutyl Group: The most prominent fragmentation pathway is anticipated to be the cleavage of the N-C bond of the isobutyl group, leading to the loss of a neutral isobutene molecule (C₄H₈, 56 Da). This is a common fragmentation for N-alkylated compounds and results in a stable protonated 3-bromo-1H-indazole fragment.[2] The resulting ion at m/z 197/199 will also exhibit the characteristic bromine isotopic pattern.

  • Formation of the Isobutyl Cation: A competing fragmentation pathway involves the formation of the isobutyl cation (C₄H₉⁺) with a mass of 57 Da. This occurs through cleavage of the same N-C bond, with the charge being retained by the alkyl group. The stability of the resulting tertiary carbocation can make this a significant peak.[3][4]

  • Loss of a Propyl Radical: A less favorable fragmentation pathway could involve the loss of a propyl radical (•C₃H₇, 43 Da) from the isobutyl group, leading to an ion at m/z 210/212.

  • Loss of Bromine: While less common as an initial fragmentation step for aryl bromides under ESI conditions compared to electron ionization, the loss of a bromine radical (•Br, 79/81 Da) could occur, especially at higher collision energies, resulting in an ion at m/z 173.

The proposed fragmentation pathway is visualized in the following diagram:

G M [C11H13BrN2+H]+ m/z 253/255 F1 [C7H5BrN2]+ m/z 197/199 M->F1 - C4H8 F2 [C4H9]+ m/z 57 M->F2 F3 [C8H8BrN2]+ m/z 210/212 M->F3 - C3H7• F4 [C11H14N2]+ m/z 173 M->F4 - Br•

Sources

Comparative

Comparative Guide: Reactivity of 3-Bromo vs. 3-Iodo-1-Isobutylindazole

This guide provides an in-depth technical comparison between 3-bromo-1-isobutylindazole and 3-iodo-1-isobutylindazole , focusing on their utility in medicinal chemistry and organic synthesis. Executive Summary: The Stabi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-bromo-1-isobutylindazole and 3-iodo-1-isobutylindazole , focusing on their utility in medicinal chemistry and organic synthesis.

Executive Summary: The Stability-Reactivity Trade-off

For researchers developing indazole-based pharmacophores (e.g., kinase inhibitors), the choice between the 3-bromo and 3-iodo derivatives is a strategic decision between reactivity and process control .

  • 3-Iodo-1-isobutylindazole: The "High-Performance" candidate. It offers rapid oxidative addition rates, enabling cross-couplings under mild conditions (room temperature to 60°C) and limiting thermal degradation of sensitive substrates. However, it is prone to faster light-induced degradation and "Wurtz-type" side reactions during lithiation.

  • 3-Bromo-1-isobutylindazole: The "Workhorse" candidate. It requires higher activation energy (typically >80°C or microwave irradiation) for palladium catalysis but offers superior stability, lower cost, and more controlled lithium-halogen exchange profiles.

Mechanistic Foundation: Bond Dissociation & Activation

The distinct reactivity profiles stem directly from the Carbon-Halogen (C-X) bond dissociation energies (BDE). The C(sp²)–I bond is significantly longer and weaker than the C(sp²)–Br bond, lowering the activation barrier for metal insertion.

Table 1: Physicochemical Properties & Bond Energetics
Property3-Bromo-1-isobutylindazole3-Iodo-1-isobutylindazoleImpact on Reactivity
C3–X BDE ~280 kJ/mol~215 kJ/molIodide undergoes faster oxidative addition.
Bond Length ~1.89 Å~2.10 ÅIodide is sterically more accessible for metal centers.
Polarizability ModerateHighIodide stabilizes transition states (Soft-Soft interaction).
Leaving Group Ability Good (pKa HBr = -9)Excellent (pKa HI = -10)Iodide is displaced more easily in nucleophilic aromatic substitution.
Visualization: Oxidative Addition Energy Profile

The following diagram illustrates the kinetic advantage of the iodo-derivative in Palladium-catalyzed cycles.

ReactionCoordinate Figure 1: Kinetic Barrier Difference in Pd(0) Oxidative Addition Start Reactants (Pd(0) + Substrate) TS_Br TS (Br) High Barrier Start->TS_Br  ΔG‡ > 25 kcal/mol TS_I TS (I) Low Barrier Start->TS_I  ΔG‡ < 18 kcal/mol Inter_Br Pd(II)-Br Complex (Stable) TS_Br->Inter_Br Inter_I Pd(II)-I Complex (Reactive) TS_I->Inter_I

[1]

Comparative Analysis: Application in Synthesis

A. Palladium-Catalyzed Cross-Couplings (Suzuki, Sonogashira)[2]

The 1-isobutyl group acts as a solubilizing anchor but does not significantly perturb the electronics of the C3 position compared to a methyl group. Therefore, reactivity trends observed in 1-methylindazoles are directly applicable.

  • 3-Iodo Reactivity:

    • Conditions: Can often proceed at RT to 60°C using mild bases (e.g., K₂CO₃, Cs₂CO₃).

    • Catalysts: Standard catalysts like Pd(PPh₃)₄ are sufficient.

    • Advantage: Ideal for coupling with thermally unstable boronic acids or complex fragments.

  • 3-Bromo Reactivity:

    • Conditions: Typically requires reflux (80–110°C) or microwave irradiation (120–140°C).

    • Catalysts: Often requires electron-rich, bulky ligands (e.g., SPhos, XPhos, or Pd(dppf)Cl₂) to facilitate oxidative addition.

    • Advantage: More robust against "homocoupling" side reactions.

B. Lithium-Halogen Exchange (Metallation)[3]

This is the critical differentiation point for process chemists.

  • 3-Iodo (The "Fast" Exchange):

    • Rate: Extremely rapid, even at -78°C.[1]

    • Risk: The generated alkyl iodide (e.g., n-BuI) is a potent electrophile. The lithiated indazole can react with n-BuI (Wurtz coupling) faster than with the intended electrophile, leading to 3-butyl-1-isobutylindazole impurities.

    • Mitigation: Requires t-BuLi (2 equiv.) to destroy the alkyl iodide byproduct or inverse addition.

  • 3-Bromo (The "Controlled" Exchange):

    • Rate: Slower, requiring controlled temperature (-78°C to -40°C).

    • Benefit: The alkyl bromide byproduct is less reactive, reducing alkylation side-products.

    • Standard: Generally preferred for generating the C3-anion unless the substrate is extremely fragile.

Experimental Protocols

Protocol A: Mild Suzuki Coupling (Using 3-Iodo)

Best for: Late-stage functionalization of complex molecules.

  • Setup: Charge a reaction vial with 3-iodo-1-isobutylindazole (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent: Add degassed DME:H₂O (4:1) or 1,4-Dioxane.[2]

  • Base: Add K₂CO₃ (2.5 equiv).

  • Reaction: Stir at 45–60°C for 4–6 hours under Argon.

  • Workup: Dilute with EtOAc, wash with brine. The conversion is typically >95% without requiring high-boiling solvents.

Protocol B: Lithium-Halogen Exchange (Using 3-Bromo)

Best for: Introducing carbonyls, silanes, or non-Pd-compatible groups.

  • Setup: Flame-dry a flask and purge with Argon. Dissolve 3-bromo-1-isobutylindazole (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 minutes.

    • Note: For the 3-iodo analog, this step would require t-BuLi to prevent self-alkylation.

  • Aging: Stir at -78°C for 30–45 minutes. (The Li-species is generated).[3]

  • Quench: Add the electrophile (e.g., DMF, CO₂, or ketone) rapidly.

  • Warming: Allow to warm to RT slowly.

Decision Matrix: When to Use Which?

The following workflow assists in selecting the optimal starting material based on experimental constraints.

DecisionMatrix Figure 2: Selection Logic for 3-Haloindazole Precursors Goal Target Transformation? Coupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) Goal->Coupling Metallation Anionic Functionalization (Li-Hal Exchange) Goal->Metallation Sensitive Is the partner thermally sensitive? Coupling->Sensitive Scale Scale of Reaction? Metallation->Scale UseI USE 3-IODO (Mild conditions, high reactivity) Sensitive->UseI Yes UseBr USE 3-BROMO (Lower cost, better stability) Sensitive->UseBr No (Robust) Scale->UseI Small (<100mg) (If Br exchange fails) Scale->UseBr Large (>10g) (Safer, cleaner exchange)

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Iodo vs 3-Bromo Indazoles in Cross-Coupling. Retrieved from

  • Luo, Y.-R. (2007).[4][5] Comprehensive Handbook of Chemical Bond Energies.[5] CRC Press.[5] (Data source for C-I vs C-Br BDE).

  • Collot, V., et al. (2000). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate. Tetrahedron Letters, 41(22), 4363-4366.
  • Vasilevsky, S. F., et al. (2011). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Tetrahedron, 67(1), 100-105.[2]

  • Knochel, P., et al. (2007).[4] The Mechanism of Lithium-Halogen Exchange.[3] Macmillan Group Meeting. Retrieved from

  • Li, H., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309.[6]

Sources

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